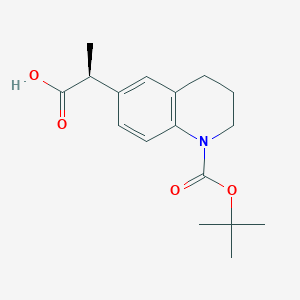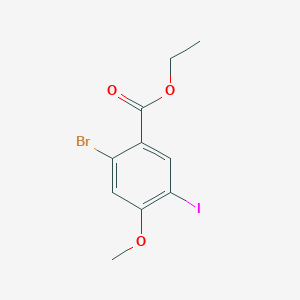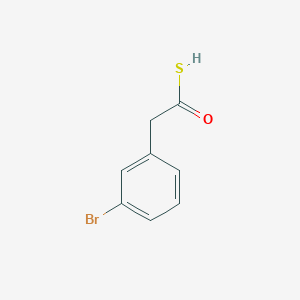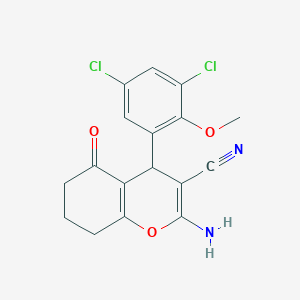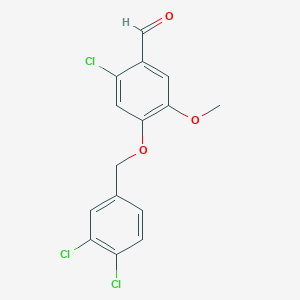![molecular formula C15H16FN B12989895 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile CAS No. 61541-38-6](/img/structure/B12989895.png)
4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)bicyclo[222]octane-1-carbonitrile is an organic compound with the molecular formula C15H16FN It features a bicyclo[222]octane core structure substituted with a 4-fluorophenyl group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the 4-Fluorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction using a fluorobenzene derivative.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of amines or alcohols.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., sodium cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid, while reduction may yield 4-(4-fluorophenyl)bicyclo[2.2.2]octane-1-amine.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and the pathway involved. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Uniqueness
4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile is unique due to the presence of the 4-fluorophenyl group and the carbonitrile group, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
61541-38-6 |
|---|---|
Formule moléculaire |
C15H16FN |
Poids moléculaire |
229.29 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile |
InChI |
InChI=1S/C15H16FN/c16-13-3-1-12(2-4-13)15-8-5-14(11-17,6-9-15)7-10-15/h1-4H,5-10H2 |
Clé InChI |
FFOPHLOEKRDEQN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CC2)C#N)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(tert-Butylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12989847.png)
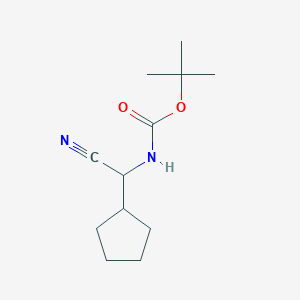
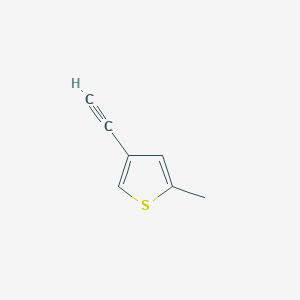
![8-Chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12989860.png)
